molecular formula C5H4ClNO B146418 5-Chloro-3-hydroxypyridine CAS No. 74115-12-1

5-Chloro-3-hydroxypyridine

Cat. No.: B146418
CAS No.: 74115-12-1
M. Wt: 129.54 g/mol
InChI Key: TUIDQYRZDZRHPQ-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxypyridine, also known as this compound, is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is a colorless to pale yellow solid, soluble in water and various organic solvents such as alcohols, ethers, and ketones . It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

The synthesis of 5-chloropyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine with sodium hydroxide in an ethanol solution, followed by oxidation with bleaching powder or hydrogen peroxide . Another method utilizes whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-ol derivatives into their 5-hydroxy counterparts . Industrial production often involves these or similar methods, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-3-hydroxypyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview : 5-Chloro-3-hydroxypyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders. Its chemical structure allows for various modifications that enhance drug efficacy.

Key Applications :

  • Synthesis of Neuroactive Agents : It is involved in the preparation of compounds that exhibit neuroprotective properties.
  • Antimicrobial and Antifungal Activities : Research has demonstrated its utility in synthesizing compounds with significant antimicrobial and antifungal effects .

Agricultural Chemicals

Overview : The compound is utilized in formulating herbicides and fungicides, contributing to effective pest control solutions.

Key Applications :

  • Herbicides : Its ability to disrupt specific biological pathways makes it valuable in crop protection.
  • Fungicides : It has been shown to enhance the effectiveness of fungicidal formulations .

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed as a reagent in various techniques.

Key Applications :

  • Chromatography and Spectroscopy : It is used to detect and quantify other compounds in complex mixtures, aiding in the analysis of chemical substances .

Material Science

Overview : The compound plays a role in developing new materials, particularly polymers and coatings.

Key Applications :

  • Durable Materials : Its properties contribute to enhanced durability and resistance to environmental factors.
  • Coatings Development : It is utilized in creating protective coatings that improve material longevity .

Biochemical Research

Overview : this compound is significant in studying enzyme interactions and metabolic pathways.

Key Applications :

  • Metabolic Pathways Studies : It assists scientists in understanding biological processes that can lead to new therapeutic strategies.
  • Enzyme Interaction Studies : The compound aids researchers in exploring how various enzymes interact within biological systems .
  • Pharmaceutical Synthesis Case Study
    • A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate for synthesizing neuroprotective agents. The modified compounds exhibited enhanced activity against neurodegenerative diseases.
  • Agricultural Application Case Study
    • Research conducted by agricultural scientists demonstrated that formulations containing this compound showed improved efficacy against specific fungal pathogens affecting crops, leading to higher yields.
  • Analytical Chemistry Case Study
    • In a study on complex mixture analysis, researchers utilized this compound as a reagent for chromatography techniques, successfully detecting trace levels of contaminants in environmental samples.

Mechanism of Action

The mechanism of action of 5-chloropyridin-3-ol varies depending on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular targets and pathways involved depend on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

5-Chloro-3-hydroxypyridine can be compared to other hydroxypyridine derivatives, such as:

  • 3-Hydroxy-2-chloropyridine
  • 3-Hydroxy-4-chloropyridine
  • 3-Hydroxy-5-chloropyridine

These compounds share similar structural features but differ in the position of the chlorine and hydroxyl groups on the pyridine ring. The unique positioning of these groups in 5-chloropyridin-3-ol imparts distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

5-Chloro-3-hydroxypyridine (C₅H₄ClNO) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₄ClNO
  • Molecular Weight : 129.55 g/mol
  • Melting Point : 159-163 °C
  • CAS Number : 74115-12-1

Biological Activities

This compound exhibits several notable biological activities, including:

  • Antitumor Properties : Research indicates that derivatives of 3-hydroxypyridine, including 5-chloro variants, demonstrate significant antitumor effects. They have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .
  • Antioxidant Effects : The compound has been identified as a potential antioxidant, protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : The compound's structure allows it to participate in electrophilic substitution reactions, which can lead to the formation of more biologically active derivatives .
  • Interaction with Enzymes : It has been shown to interact with various enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival, contributing to its antitumor and neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits growth in cancer cell lines
AntioxidantScavenges free radicals
NeuroprotectiveReduces neuronal cell death in models

Case Study Example

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that at concentrations above 10 µM, significant apoptosis was observed through activation of caspase pathways. This suggests a potential application in cancer therapy where selective targeting of tumor cells is crucial.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 5-Chloro-3-hydroxypyridine relevant to its handling in laboratory settings?

Methodological Answer: this compound (C5_5H4_4ClNO) is a crystalline powder with a melting point of 160–162°C . Its molecular structure includes a hydroxyl (-OH) and chloro (-Cl) group at positions 3 and 5, respectively, influencing its polarity and solubility. Key properties include:

PropertyValue/DescriptionRelevance for Handling
Melting Point160–162°CDetermines storage conditions
SolubilityLimited in water, soluble in polar aprotic solvents (e.g., DMF, DMSO)Reaction medium selection
Hazard ClassificationSkin Irrit. 2, Eye Irrit. 2Requires PPE (gloves, goggles)

Experimental Consideration: Use inert atmosphere handling for moisture-sensitive reactions due to the hydroxyl group’s potential reactivity .

Q. What established synthetic routes are available for this compound, and what are their critical parameters?

Methodological Answer: A widely used method is the Suzuki-Miyaura cross-coupling of this compound with aryl boronic acids (e.g., 3-pyridylboronic acid) using a palladium catalyst (e.g., Pd(PPh3_3)4_4) . Critical parameters include:

  • Catalyst Loading : 2–5 mol% Pd for optimal yield.
  • Solvent : Tetrahydrofuran (THF) or toluene under reflux.
  • Base : Na2_2CO3_3 or K3_3PO4_4 to facilitate transmetallation.
  • Temperature : 80–110°C for 12–24 hours.

Alternative Route : Chlorination of 3-hydroxypyridine derivatives using POCl3_3 or SOCl2_2, though regioselectivity must be monitored .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

TechniqueParametersExpected Outcome
Melting Point 160–162°C (lit.)Confirms bulk purity
1^1H NMR DMSO-d6_6: δ 8.3 (H-2), 7.1 (H-4), 6.9 (H-6)Validates substituent positions
HPLC C18 column, acetonitrile/waterPurity >99% by area %

Note : Discrepancies in melting points or spectral data may indicate residual solvents or byproducts. Recrystallize from ethanol/water if needed.

Advanced Research Questions

Q. What strategies can be employed to optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: To enhance reaction efficiency:

  • Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce homocoupling byproducts .
  • Microwave Irradiation : Shorten reaction time (2–4 hours vs. 12–24 hours) while maintaining yield .
  • Solvent Optimization : Replace THF with dioxane for higher boiling points (reflux at 100°C) to accelerate kinetics.

Case Study : Coupling with 3-pyridylboronic acid achieved 85% yield under microwave conditions (150°C, 3 hours) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloro group at position 5 deactivates the pyridine ring, directing nucleophilic attack to position 2 or 4. Computational studies (DFT) show:

  • LUMO Distribution : Highest at C-2 and C-4 due to Cl and OH groups .
  • Reactivity Trend : SNAr reactions proceed faster at C-4 with amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF, 60°C) .

Experimental Validation : React with benzylamine to yield 5-chloro-3-hydroxy-4-(benzylamino)pyridine (confirmed by LC-MS) .

Q. What analytical approaches are recommended for resolving contradictory catalytic activity data in reactions using this compound derivatives?

Methodological Answer: Contradictions may arise from:

  • Impurity Effects : Trace metals (e.g., Pd residues) in derivatives can alter catalytic behavior. Use ICP-MS to quantify metal content .
  • Solvent Polarity : Compare reaction rates in DMSO (polar) vs. toluene (non-polar) to isolate solvent effects .

Systematic Protocol :

Control Experiments : Replicate reactions with purified derivatives (HPLC >99%).

Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS.

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature, catalyst source) .

Properties

IUPAC Name

5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225063
Record name 5-Chloropyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-12-1
Record name 5-Chloro-3-pyridinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-chloropyridine
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Record name 5-Chloropyridin-3-ol
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Record name 5-chloropyridin-3-ol
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Record name 3-HYDROXY-5-CHLOROPYRIDINE
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Synthesis routes and methods

Procedure details

To a stirred mixture of crude (R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (5.15 g, Ca. 11.28 mmol, EXAMPLE 29 Step 1) and sodium bicarbonate (2.77 g, 32.9 mmol) in dichloromethane was added m-chloroperbenzoic acid (mCPBA) (4.26 g, 24.7 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and the mixture was warmed to room temperature during 30 min period. After being stirred at room temperature for 6 h, water was added to the mixture. The mixture was extracted with dichloromethane twice and washed with aq. sodium thiosulfate and brine. The extracts were combined and dried over sodium sulfate and concentrated in vacuo to afford an oil. The residual oil was purified by silica gel column chromatography (ethyl acetate/hexane 7:3 to ethyl acetate) to afford 2.709 g (73% from 5-chloropyridin-3-ol) of the title compound as a colorless viscous oil.
Name
(R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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